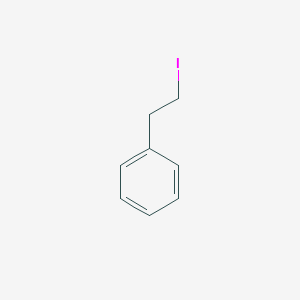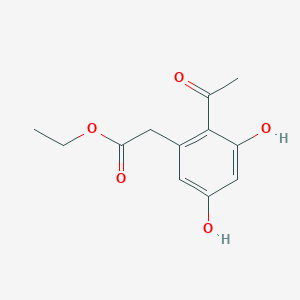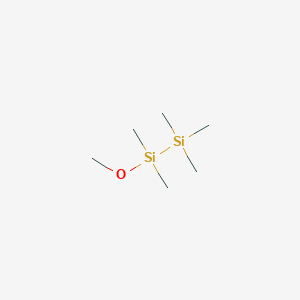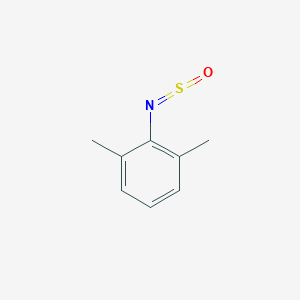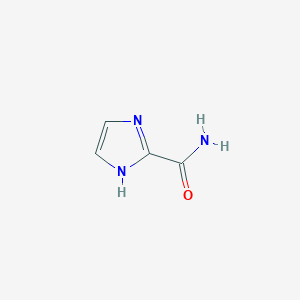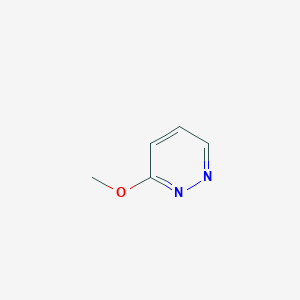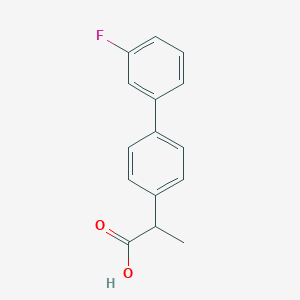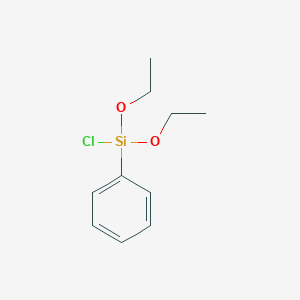![molecular formula C25H38N2O6 B101991 methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate CAS No. 15939-53-4](/img/structure/B101991.png)
methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a derivative of a natural product called bafilomycin A1, which is known for its ability to inhibit lysosomal acidification. In
Applications De Recherche Scientifique
Methyl (methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate has been studied for its potential therapeutic applications in several areas, including cancer, infectious diseases, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit autophagy and induce apoptosis in cancer cells. In infectious disease research, it has been shown to inhibit the replication of certain viruses, such as dengue virus and Zika virus. In neurodegenerative disorder research, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of methyl (methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate involves the inhibition of lysosomal acidification, which leads to the accumulation of autophagosomes and the inhibition of autophagy. Autophagy is a cellular process that involves the degradation of damaged or unwanted cellular components. Inhibition of autophagy can lead to the accumulation of damaged cellular components and the induction of apoptosis.
Effets Biochimiques Et Physiologiques
Methyl (methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit autophagy. In infectious disease models, it has been shown to inhibit viral replication. In animal models of neurodegenerative disorders, it has been shown to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl (methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate in lab experiments is its ability to inhibit lysosomal acidification and induce apoptosis in cancer cells. However, one limitation is that it may not be effective against all types of cancer cells. Additionally, the compound may have off-target effects that could limit its usefulness in certain applications.
Orientations Futures
There are several future directions for research on methyl (methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate. One direction is to explore its potential therapeutic applications in other areas, such as autoimmune diseases and metabolic disorders. Another direction is to investigate its mechanism of action in more detail, including its effects on other cellular pathways. Finally, research could focus on developing more effective derivatives of this compound with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of methyl (methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate involves several steps, including the protection of the carboxylic acid group, the formation of an amide bond, and the deprotection of the carboxylic acid group. The final product is obtained through a condensation reaction between a protected amino acid and a protected dipeptide.
Propriétés
Numéro CAS |
15939-53-4 |
|---|---|
Nom du produit |
methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate |
Formule moléculaire |
C25H38N2O6 |
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C25H38N2O6/c1-4-5-6-7-8-9-13-16-22(28)26-20(18-23(29)32-2)24(30)27-21(25(31)33-3)17-19-14-11-10-12-15-19/h10-12,14-15,20-21H,4-9,13,16-18H2,1-3H3,(H,26,28)(H,27,30)/t20-,21-/m0/s1 |
Clé InChI |
UPFSNKPFFUZUMI-SFTDATJTSA-N |
SMILES isomérique |
CCCCCCCCCC(=O)N[C@@H](CC(=O)OC)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC |
SMILES |
CCCCCCCCCC(=O)NC(CC(=O)OC)C(=O)NC(CC1=CC=CC=C1)C(=O)OC |
SMILES canonique |
CCCCCCCCCC(=O)NC(CC(=O)OC)C(=O)NC(CC1=CC=CC=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




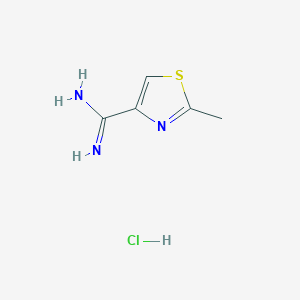
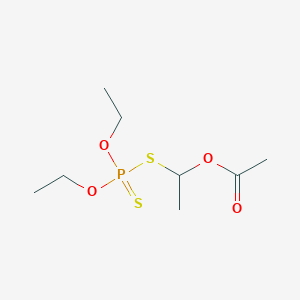
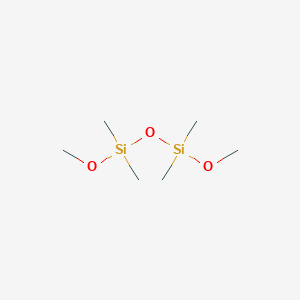
![4-[1-(4-Hydroxyphenyl)pentyl]phenol](/img/structure/B101919.png)

